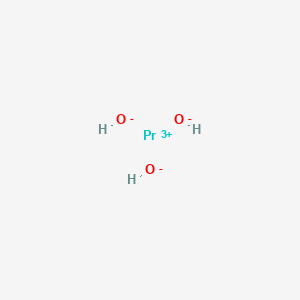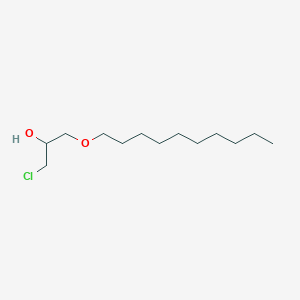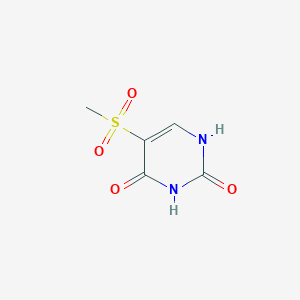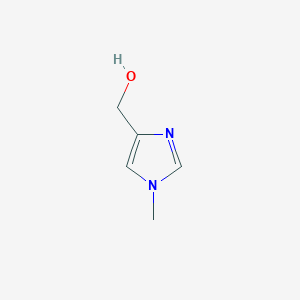
N-Amino-6-(2-diethylaminoethoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Amino-6-(2-diethylaminoethoxy)nicotinamide, also known as A-286982, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-Amino-6-(2-diethylaminoethoxy)nicotinamide is not fully understood. However, studies have shown that the compound acts as an inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an important enzyme in the nicotinamide adenine dinucleotide (NAD) biosynthetic pathway, which plays a crucial role in various cellular processes, including DNA repair, metabolism, and cell survival. By inhibiting NAMPT, N-Amino-6-(2-diethylaminoethoxy)nicotinamide reduces the levels of NAD in cells, leading to cell death.
Biochemical and Physiological Effects
N-Amino-6-(2-diethylaminoethoxy)nicotinamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, the compound has been shown to have anti-inflammatory and neuroprotective effects. Studies have also shown that N-Amino-6-(2-diethylaminoethoxy)nicotinamide can improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Amino-6-(2-diethylaminoethoxy)nicotinamide is its specificity for NAMPT. This makes it a valuable tool for studying the role of NAMPT in various cellular processes. However, the compound has some limitations for lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-Amino-6-(2-diethylaminoethoxy)nicotinamide. One area of research is the development of more effective methods for administering the compound in vivo. Another area of research is the investigation of the compound's effects on other cellular processes, such as autophagy and DNA repair. Additionally, further studies are needed to determine the safety and efficacy of N-Amino-6-(2-diethylaminoethoxy)nicotinamide in humans, which could lead to its use as a potential therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-Amino-6-(2-diethylaminoethoxy)nicotinamide has been reported in several studies. The most common method involves the reaction of 2-diethylaminoethanol with nicotinoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ammonia to give N-Amino-6-(2-diethylaminoethoxy)nicotinamide as the final product. Other methods include the reaction of nicotinic acid with 2-diethylaminoethanol in the presence of phosphorus oxychloride and the reaction of nicotinamide with 2-diethylaminoethanol in the presence of thionyl chloride.
Aplicaciones Científicas De Investigación
N-Amino-6-(2-diethylaminoethoxy)nicotinamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for cancer. Studies have shown that N-Amino-6-(2-diethylaminoethoxy)nicotinamide inhibits the growth of various cancer cells, including breast, prostate, and lung cancer cells. It is believed that the compound exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Número CAS |
18617-52-2 |
|---|---|
Fórmula molecular |
C12H19N3O2 |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
6-[2-(diethylamino)ethoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H19N3O2/c1-3-15(4-2)7-8-17-11-6-5-10(9-14-11)12(13)16/h5-6,9H,3-4,7-8H2,1-2H3,(H2,13,16) |
Clave InChI |
LPFUKFBIDRCKJG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)N |
SMILES canónico |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)N |
Sinónimos |
6-[2-(Diethylamino)ethoxy]-3-pyridinecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















